RHO3 protein - 145941-27-1

RHO3 protein

Catalog Number: EVT-1518245
CAS Number: 145941-27-1
Molecular Formula: C6H11O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RHO3 is encoded by the RHO3 gene located on chromosome XI of Saccharomyces cerevisiae. It belongs to the larger family of Rho GTPases, which are characterized by their ability to bind guanosine triphosphate (GTP) and guanosine diphosphate (GDP), thus acting as molecular switches in signaling pathways . Rho GTPases are highly conserved across eukaryotic species, indicating their fundamental role in cellular functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of RHO3 protein typically involves recombinant DNA technology. The RHO3 gene can be cloned into expression vectors such as pGEX or pMAL to produce fusion proteins for purification. For instance, a glutathione S-transferase (GST) fusion construct can be created by inserting the RHO3 coding sequence into a GST vector. This allows for easy purification using affinity chromatography .

The yeast transformation process often employs the lithium acetate method, which facilitates the uptake of plasmids containing the RHO3 gene into yeast cells. Following transformation, yeast strains can be screened for successful integration and expression of the protein .

Molecular Structure Analysis

Structure and Data

The molecular structure of RHO3 has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that RHO3 adopts a typical GTPase fold, consisting of a central β-sheet surrounded by α-helices. The protein's active site is crucial for GTP binding and hydrolysis, which are essential for its function as a molecular switch .

Data from structural analyses indicate that specific residues within RHO3 are critical for its interaction with downstream effectors and regulatory proteins. For example, mutations at key sites can disrupt its ability to bind GTP or interact with actin filaments .

Chemical Reactions Analysis

Reactions and Technical Details

RHO3 participates in several biochemical reactions primarily involving GTP binding and hydrolysis. In its active form, bound to GTP, RHO3 interacts with various effectors that regulate cytoskeletal dynamics and vesicle transport. The hydrolysis of GTP to GDP leads to a conformational change that diminishes its activity, effectively turning off the signaling pathway .

Research has shown that RHO3 is involved in exocytosis by regulating the transport of vesicles from the Golgi apparatus to the plasma membrane. This process is critical for delivering proteins necessary for cell growth and division .

Mechanism of Action

Process and Data

The mechanism of action of RHO3 involves its cycling between an active GTP-bound state and an inactive GDP-bound state. When activated by guanine nucleotide exchange factors (GEFs), RHO3 binds GTP, leading to conformational changes that enable interactions with downstream effectors such as adaptins and actin-binding proteins .

These interactions facilitate various cellular processes:

  • Exocytosis: RHO3 promotes vesicle fusion with the plasma membrane.
  • Actin Cytoskeleton Organization: It regulates actin filament dynamics essential for maintaining cell shape and polarity.
  • Vesicle Trafficking: RHO3 aids in directing vesicles to their appropriate destinations within the cell .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RHO3 protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 21 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a physiological pH range.
  • Stability: The protein is stable under physiological conditions but may require specific buffers or salts for optimal activity during assays.

Chemical properties include its ability to bind nucleotides (GTP/GDP) and interact with divalent cations such as magnesium ions, which are essential for its activity .

Applications

Scientific Uses

RHO3 has significant applications in various fields of scientific research:

  • Cell Biology: Understanding the mechanisms of cell polarity and vesicular transport.
  • Genetics: Studying mutations in RHO3 can provide insights into diseases related to cytoskeletal defects.
  • Biotechnology: Manipulating RHO3 expression can enhance protein production systems in yeast.

Research continues to explore potential therapeutic targets involving RHO3 pathways in various diseases, including cancer and neurodegenerative disorders .

Structural Biology of RHO3 GTPase

Domain Architecture and Conserved Motifs

RHO3 belongs to the Rho family of small GTPases, characterized by a conserved G-domain (∼20 kDa) that facilitates GTP binding/hydrolysis and effector interactions. Its tertiary structure adopts a Ras-like fold comprising six β-sheets flanked by five α-helices. Key functional domains include:

  • G1/GXXXXGK(S/T)C motif: Coordinates Mg²⁺ and the β-/γ-phosphates of GTP. Mutagenesis studies (e.g., S47A in Saccharomyces cerevisiae) disrupt Mg²⁺ binding, abolishing GTPase activity [1] [6].
  • G2/TIGVD motif: Stabilizes the transition state during GTP hydrolysis. Threonine-41 (T41) mutation impairs intrinsic hydrolysis [1].
  • G3/DXXGQ motif: Governs nucleotide specificity. Asparagine-126 (D126) mutation reduces GTP affinity [1] [5].
  • G4/N/TKXD motif: Binds the guanine base. Lysine-30 (K30) is essential for nucleotide specificity [1] [9].

Table 1: Conserved Functional Motifs in RHO3

MotifResidue PositionsFunctionMutation Impact
G1 (P-loop)G18-G25Mg²⁺/GTP bindingLoss of nucleotide binding
G2 (Switch I)T41-Q45Hydrolysis transition state stabilityReduced GTPase activity
G3 (Switch II)D126-G130Nucleotide specificityAltered GTP/GDP affinity
G4K30-D33Guanine base recognitionImpaired nucleotide selectivity

GTP/Mg²⁺ Binding Site Dynamics

Molecular dynamics simulations reveal that GTP-bound RHO3 undergoes conformational shifts in Switch I (residues 41–45) and Switch II (residues 126–130), exposing effector interfaces. Mg²⁺ stabilizes the GTP γ-phosphate via octahedral coordination with residues S47 and D126. Mutations (e.g., D126A) increase GTP dissociation rates by >50-fold, confirming its role in metal ion coordination [1] [5].

Effector Domain Specificity and Functional Residues

The effector domain (residues 40–50) determines binding specificity. In S. cerevisiae, Rho3-V51 directly binds Exo70 (exocyst subunit), while Rho3-F45 mediates Myo2 (myosin motor) interactions. Dominant-negative mutations (e.g., V51N) disrupt Exo70 binding, causing secretion defects and cell lysis [2] [6]. Candida albicans Rho3 effector domain mutations depolarize actin patches and block hyphal growth, underscoring functional conservation [10].

C-terminal Prenylation and Membrane Localization

RHO3 terminates in a CAAX motif (e.g., CVIL in S. cerevisiae), which undergoes:

  • Geranylgeranylation: Cysteine farnesyltransferase (Cdc43) attaches a 20-carbon isoprenoid.
  • Proteolysis: Rce1 removes the -AAX residues.
  • Methylation: Ste14 methylates the C-terminal carboxyl group.This modification anchors RHO3 to endomembranes and the plasma membrane. Deletion of the CAAX motif mislocalizes RHO3 cytoplasmically, impairing exocytosis [6] [9].

Structural Homology Across Fungal Species

Comparative Sequence Alignment with Saccharomyces cerevisiae and Neurospora crassa

RHO3 homologs share >60% sequence identity across fungi. Key comparisons:

  • S. cerevisiae: Rho3 (198 aa) has 61.4% identity with Neurospora crassa RHO-3.
  • N. crassa: RHO-3 contains an insertion in the Switch II loop (residues 110–115), absent in yeast, which may regulate effector binding [3].
  • Magnaporthe grisea: MgRho3 is 83.3% identical to N. crassa but lacks the Switch II insertion [8].

Table 2: Structural Conservation of RHO3 Across Fungal Species

SpeciesProteinLength (aa)Identity to S. cerevisiae (%)Unique Features
Saccharomyces cerevisiaeRho3198100.0Canonical effector domain
Neurospora crassaRHO-320161.4Switch II insertion (110–115)
Candida albicansRho319978.2Extended N-terminus
Magnaporthe griseaMgRho319659.8Truncated C-terminal hypervariable region

Divergence in Actin-Binding Regions Among Filamentous Fungi

While yeast Rho3 primarily regulates exocytosis, filamentous fungal homologs show specialized actin interactions:

  • Ashbya gossypii: AgRho3 binds formin Bni1 via its N-terminus, nucleating actin cables for hyphal growth [3].
  • N. crassa: RHO-3 deletion disrupts the Spitzenkörper (vesicle supply center) and actin-dependent hyphal extension. Chimeric studies show its C-terminus cannot complement S. cerevisiae Rho3, implying actin-regulatory divergence [3].
  • Ustilago maydis: Rho3 mRNA is transported by Rrm4 RNA-binding proteins to hyphal tips, enabling localized actin assembly during polarized growth [7].

This functional shift correlates with sequence variations in the Rho3 insert helix (α5, residues 130–150), which is elongated in filamentous fungi and predicted to sterically hinder binding to non-conserved effectors [3] [8].

Tables of Compounds Mentioned

Table 3: Rho Family GTPases Discussed in the Article

Compound NameOrganismPrimary Function
RHO3Saccharomyces cerevisiaeExocytosis, actin polarization
RHO-3Neurospora crassaHyphal extension, Spitzenkörper integrity
MgRho3Magnaporthe griseaAppressorium formation, pathogenicity
Rho3Candida albicansHyphal morphogenesis, actin organization
AgRho3Ashbya gossypiiActin cable nucleation, cytokinesis
Rho4Saccharomyces cerevisiaeSeptin organization, cell separation

Table 4: Effector Proteins Interacting with RHO3

EffectorOrganismInteraction Site on RHO3Biological Role
Exo70Saccharomyces cerevisiaeSwitch I (V51)Exocyst assembly, vesicle docking
Myo2Saccharomyces cerevisiaeSwitch I (F45)Vesicle transport along actin
Bni1Ashbya gossypiiN-terminal helixActin cable nucleation
Bnr1Candida albicansInsert helix (α5)Septation, actin ring formation

Properties

CAS Number

145941-27-1

Product Name

RHO3 protein

Molecular Formula

C6H11O3

Synonyms

RHO3 protein

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